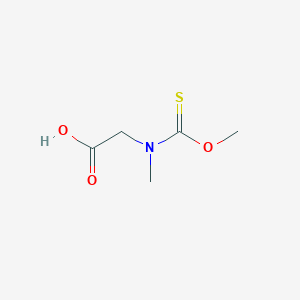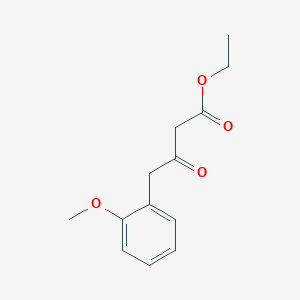
4-(2-メトキシフェニル)-3-オキソブタン酸エチル
説明
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA 結合とインシリコ研究
(E)-4-((2-メトキシフェニル)アミノ)-4-オキソブト-2-エン酸とそのトリ有機スズ錯体の合成に使用されてきた 。これらの錯体は、DNA 結合特性について研究されてきた。代表的な化合物のDNA 相互作用は、インターカレーション結合モードを探索した 。
創薬
SwissADME Web サーバーによって実施されたインシリコ研究では、報告された化合物が薬物様性の規則に従うことが示唆された 。これは、4-(2-メトキシフェニル)-3-オキソブタン酸エチルが新規医薬品の開発に潜在力を持っていることを示唆している。
抗がん研究
4-(2-メトキシフェニル)-3-オキソブタン酸エチルを使用して合成できる有機スズ(IV) 化合物は、抗がん剤開発において潜在力を示してきた 。 これらの化合物は、さまざまな細胞株に対して評価されており、その結果、腫瘍の増殖を抑制する可能性が支持されている 。
天然物の合成
4-(2-メトキシフェニル)-3-オキソブタン酸エチルから合成できるオイゲノール誘導体は、多くの天然物の全合成の出発物質として広く使用されてきた 。
薬理学的性質
オイゲノール誘導体は、抗真菌、抗菌、抗炎症、抗酸化、鎮痛、抗がん、抗寄生虫など、幅広い生物活性を示してきた 。これは、これらの誘導体の前駆体である4-(2-メトキシフェニル)-3-オキソブタン酸エチルが、同様の用途を持つ可能性があることを示唆している。
化学反応性研究
この化合物は、(2 R,4 R)-1- n -ブチル-2-メチル-4- (2-オキソピロリジン-1-イル)-6-メトキシ-1,2,3,4-テトラヒドロキノリンおよび(2 R,4 S)-1- n -ブチル-2-メチル-4- (2-オキソピロリジン-1-イル)-6-メトキシ-1,2,3,4-テトラヒドロキノリンの調製に使用されてきた 。これらの化合物は、4-(2-メトキシフェニル)-3-オキソブタン酸エチルの化学反応性を研究するために使用できる。
有機ラジカル
ほぼ直交する2-メトキシフェニル基は、ラジカルが有機ラジカルで一般的に見られるπスタック分子の列を形成する能力を妨げる 。この特性は、有機ラジカルの挙動を研究するために使用できる。
食品加工業界
4-(2-メトキシフェニル)-3-オキソブタン酸エチルから合成できるオイゲノールは、食品加工業界で広く使用されてきた 。これは、4-(2-メトキシフェニル)-3-オキソブタン酸エチルがこの業界でも潜在的な用途を持つことを示唆している。
特性
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZUODGIWFCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669504 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83823-61-4 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol](/img/structure/B1499631.png)
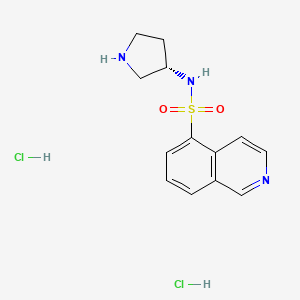
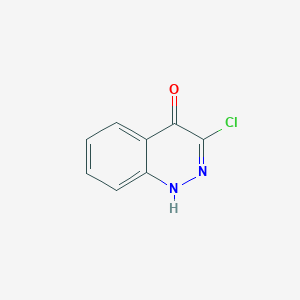
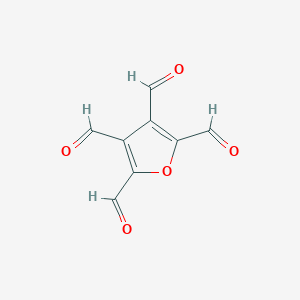


![quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-](/img/structure/B1499643.png)




![N-[3-(4-Piperidinylamino)phenyl]acetamide](/img/structure/B1499657.png)
